N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety has been reported, showcasing methods to achieve compounds with significant neuroprotective effects against oxidative stress. These compounds have been synthesized and evaluated for their biological activities, highlighting the versatility of the chromene core structure in medicinal chemistry (Sameem et al., 2017).
Molecular Structure Analysis
The structure of related compounds, such as those with chromen-4-one derivatives, has been extensively studied. Techniques like IR, 1H NMR, and MS technology have confirmed the structures of synthesized compounds, demonstrating the chemical diversity and potential for targeted molecular interactions (Tan Bin, 2011).
Chemical Reactions and Properties
Chemical reactions involving the chromen-3-yl moiety and its derivatives have been explored, showing the potential for creating compounds with targeted biological activities. The use of allyl protecting groups in the synthesis of key precursors for DNA-dependent protein kinase inhibitors exemplifies the chemical reactivity and utility of these structures (Aristegui et al., 2006).
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on compounds structurally related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide have explored their pharmacokinetics and metabolism. For instance, the disposition and metabolism of orexin receptor antagonists, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), in humans, revealed insights into the metabolic pathways and excretion mechanisms of such compounds. The study found extensive metabolism with negligible amounts excreted unchanged, highlighting the complexity of metabolizing such molecules within the human body (Renzulli et al., 2011).
Diagnostic Applications
Research has also delved into diagnostic applications of related chemicals. For instance, sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide showed potential in visualizing primary breast tumors in humans. This approach is based on the preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting that similar compounds could be used in diagnostic imaging to identify various types of cancer (Caveliers et al., 2002).
Neurotoxicity Studies
The exploration of neurotoxicity mechanisms has also been a significant area of application. Studies on MDMA and its metabolites have shed light on the potential neurotoxic effects of related compounds, including the formation of reactive metabolites and their interaction with the brain's serotonergic system. Such research is crucial for understanding the adverse effects that structurally similar compounds might have on neural health and function (Perfetti et al., 2009).
Future Directions
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives , this compound could potentially have interesting pharmacological properties that warrant further investigation.
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-26-18-7-6-17-12-16(15-28-21(17)13-18)14-23-22(25)19-4-2-3-5-20(19)24-8-10-27-11-9-24/h2-7,13,16H,8-12,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINCOWMXZNRYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3=CC=CC=C3N4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide |
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